molecular formula C13H10ClN3 B2581903 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole CAS No. 337920-52-2

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

Cat. No. B2581903
CAS RN: 337920-52-2
M. Wt: 243.69
InChI Key: FTFAWFBGDDRKGF-UHFFFAOYSA-N
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Description

The compound “2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole” is also known as Imidacloprid . It is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . It is a patented chemical, manufactured by Bayer Cropscience (part of Bayer AG) and sold under various trade names .


Molecular Structure Analysis

The molecular structure of Imidacloprid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10ClN5O2/c10-8-2-1-7 (5-12-8)6-14-4-3-11-9 (14)13-15 (16)17/h1-2,5H,3-4,6H2, (H,11,13) .


Chemical Reactions Analysis

Imidacloprid residue persistence in the environment for up to 3000 days has been highlighted . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in imidacloprid degradation .


Physical And Chemical Properties Analysis

Imidacloprid has a molecular weight of 255.661 . It is a yellowish crystalline solid with a density of 1.46 g/cm3 at 20°C . It has a melting point of 136 °C .

Scientific Research Applications

Synthesis and Chemical Applications

Chemical Synthesis and Structural Importance :2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of benzimidazole derivatives which are prevalent in medicinal and material chemistry. The synthesis of such compounds often involves intricate reactions highlighting the chemical's role in creating complex structures. For instance, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination emphasizes the importance of specific additives, such as acid, to efficiently create these compounds which have applications in both medicinal and materials chemistry due to properties like DNA intercalation and fluorescence (Masters et al., 2011).

Biological and Medicinal Applications :Benzimidazole derivatives, including structures similar to 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, have shown potential in cancer therapy. Certain Zn(II) complexes with benzimidazole-based derivatives have been tested for their cytotoxic properties against different carcinoma cells, showcasing notable efficacy. These complexes' interactions with DNA and their ability to induce apoptosis in cells further underline their potential in cancer treatment (Zhao et al., 2015).

Spectroscopic and Material Applications

Spectroscopic Properties :The structural and spectroscopic analysis of benzimidazole derivatives is crucial for understanding their chemical properties and potential applications. Studies involving the synthesis, spectroscopic investigation, and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives shed light on their conformation and molecular interactions. Such analyses are fundamental for exploring these compounds' applications in various fields, including materials science (Hranjec et al., 2008).

Mechanism of Action

Imidacloprid is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . Its mechanism of action involves disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors .

Safety and Hazards

Imidacloprid is toxic if swallowed . It is very toxic to aquatic life with long-lasting effects . It is advised not to eat, drink, or smoke when using this product .

Future Directions

In view of high persistence, effective intervention is highly required . A systems biology approach incorporating integrated kinetics should be utilized to come up with innovative strategies for moderating the adverse effects of imidacloprid on the environment .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-5-3-2-4-10(11)16-13(17)9-6-7-12(14)15-8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAWFBGDDRKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

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